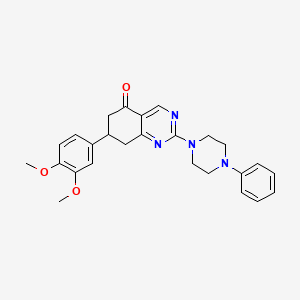![molecular formula C23H25N5O6S B15022528 N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B15022528.png)
N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylsulfanyl, cyclohexylidenehydrazinecarbonyl, and dinitrobenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.
Cyclohexylidenehydrazinecarbonyl Formation: Cyclohexanone is reacted with hydrazine hydrate to form cyclohexylidenehydrazine.
Coupling Reaction: The benzylsulfanyl intermediate is then coupled with the cyclohexylidenehydrazinecarbonyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide
- N-{3-(Benzylsulfanyl)-1-[(2E)-2-(2-hexanylidene)hydrazino]-1-oxo-2-propanyl}-3,5-dinitrobenzamide
Uniqueness
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide is unique due to its combination of benzylsulfanyl, cyclohexylidenehydrazinecarbonyl, and dinitrobenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C23H25N5O6S |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
N-[3-benzylsulfanyl-1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C23H25N5O6S/c29-22(17-11-19(27(31)32)13-20(12-17)28(33)34)24-21(15-35-14-16-7-3-1-4-8-16)23(30)26-25-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,21H,2,5-6,9-10,14-15H2,(H,24,29)(H,26,30) |
InChIキー |
KDRAJQAEVNNWSF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(4Z)-1-[4-(Adamantan-1-YL)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxypyrazin-2-YL)benzene-1-sulfonamide](/img/structure/B15022446.png)
![N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15022450.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B15022455.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
![6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022496.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
![7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15022502.png)
![Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B15022505.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15022515.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B15022520.png)
![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022539.png)
